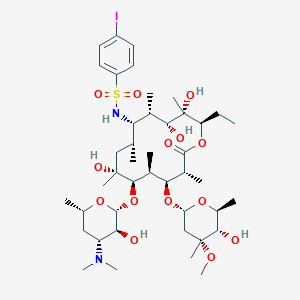
N-(4-Iodobenzenesulfonyl)erythromycylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Iodobenzenesulfonyl)erythromycylamine is a compound that combines the properties of erythromycin, a well-known antibiotic, with a sulfonyl group attached to an iodobenzene ring. This modification can potentially enhance the compound’s biological activity and stability, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodobenzenesulfonyl)erythromycylamine typically involves the reaction of erythromycin with 4-iodobenzenesulfonyl chloride. The process can be summarized as follows:
Starting Materials: Erythromycin and 4-iodobenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like chloroform or dichloromethane are commonly used.
Procedure: Erythromycin is dissolved in the chosen solvent, and 4-iodobenzenesulfonyl chloride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Iodobenzenesulfonyl)erythromycylamine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, potentially altering the compound’s biological activity.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the sulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used in substitution reactions, typically in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing the iodo group with an amine would yield an amine-substituted product.
Oxidation: Oxidation of the sulfonyl group can lead to sulfone derivatives.
Hydrolysis: Hydrolysis typically results in the formation of erythromycin and 4-iodobenzenesulfonic acid.
Scientific Research Applications
N-(4-Iodobenzenesulfonyl)erythromycylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties, leveraging the antibiotic nature of erythromycin.
Medicine: Investigated for its potential use in developing new antibiotics with enhanced efficacy and stability.
Mechanism of Action
The mechanism of action of N-(4-Iodobenzenesulfonyl)erythromycylamine is primarily based on the antibiotic properties of erythromycin. Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the translocation of peptides. The addition of the 4-iodobenzenesulfonyl group may enhance this activity by increasing the compound’s stability and affinity for the bacterial ribosome.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzenesulfonyl chloride: A precursor in the synthesis of N-(4-Iodobenzenesulfonyl)erythromycylamine.
Erythromycin: The parent compound, widely used as an antibiotic.
Sulfonyl Chlorides: A class of compounds with similar reactivity, used in various chemical syntheses.
Uniqueness
This compound is unique due to its combination of erythromycin’s antibiotic properties with the chemical reactivity of the 4-iodobenzenesulfonyl group. This dual functionality can potentially lead to enhanced biological activity and stability, making it a valuable compound for further research and development.
Properties
CAS No. |
61066-19-1 |
|---|---|
Molecular Formula |
C43H73IN2O14S |
Molecular Weight |
1001.0 g/mol |
IUPAC Name |
N-[(2R,3S,4R,5S,6S,7R,9R,10R,11S,12S,13R)-10-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,9-trihydroxy-12-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-6-yl]-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C43H73IN2O14S/c1-14-31-43(10,52)36(48)24(4)33(45-61(53,54)29-17-15-28(44)16-18-29)22(2)20-41(8,51)38(60-40-34(47)30(46(11)12)19-23(3)56-40)25(5)35(26(6)39(50)58-31)59-32-21-42(9,55-13)37(49)27(7)57-32/h15-18,22-27,30-38,40,45,47-49,51-52H,14,19-21H2,1-13H3/t22-,23+,24+,25+,26-,27+,30-,31-,32+,33+,34+,35+,36-,37+,38-,40-,41-,42-,43-/m1/s1 |
InChI Key |
ZRMKMCJWCZIQSC-CMAYOOJISA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=C(C=C4)I)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=C(C=C4)I)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















